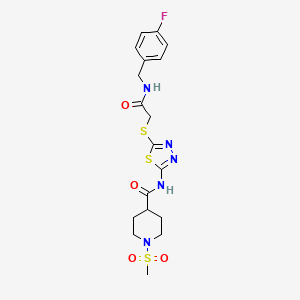
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O4S3 and its molecular weight is 487.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The attachment of the 4-fluorobenzylamine group and the methylsulfonylpiperidine moiety occurs through nucleophilic substitution reactions.
- Final Carboxamide Formation : This step finalizes the compound structure.
Anticancer Properties
Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds have IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating potent cytotoxic effects .
The specific compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. Inhibition studies revealed that it could suppress these targets with IC50 values comparable to established drugs like sorafenib .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound interacts with specific kinases, leading to disruption of signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : It has been observed to trigger both early and late apoptosis in treated cells, significantly increasing the proportion of apoptotic cells compared to controls .
Summary of Research Findings
Case Studies
- In Vitro Evaluation : A study assessed the cytotoxicity of thiadiazole derivatives against multiple cancer cell lines (HePG-2, MCF-7, HCT-116). The results indicated that certain derivatives had IC50 values lower than those of standard chemotherapy agents, suggesting potential for further development as anticancer drugs .
- Mechanistic Insights : Another investigation focused on the molecular interactions between the compound and its targets using molecular docking studies. These studies provided insights into binding affinities and interaction patterns that are crucial for understanding how these compounds can be optimized for better efficacy .
Eigenschaften
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O4S3/c1-31(27,28)24-8-6-13(7-9-24)16(26)21-17-22-23-18(30-17)29-11-15(25)20-10-12-2-4-14(19)5-3-12/h2-5,13H,6-11H2,1H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWJPKQJBQKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














